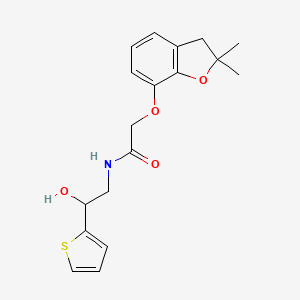
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This structure is often found in various pharmaceuticals and agrochemicals . The compound also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a phenyl group (a six-membered carbon ring), and an acetate group (derived from acetic acid). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Pyrazole compounds can participate in a variety of reactions due to the presence of nitrogen atoms in the ring structure .科学的研究の応用
Synthesis of Biologically Active Derivatives
3-Phenyl-1H-pyrazole derivatives are key intermediates in the creation of a wide array of biologically active molecules. Liu, Xu, and Xiong (2017) highlighted the importance of 3-phenyl-1H-pyrazole in synthesizing compounds with potential anticancer properties. The study involved the optimization of synthetic methods to produce derivatives more efficiently, aiming at industrial production scalability. These derivatives have shown potential in tumor molecular targeted therapy, indicating their significance in developing new anticancer drugs (Liu, Xu, & Xiong, 2017).
Antimicrobial and Anti-inflammatory Properties
Bandgar et al. (2009) synthesized a series of pyrazole chalcones, evaluating their anti-inflammatory, antioxidant, and antimicrobial activities. Their research demonstrated that certain derivatives exhibit significant IL-6 inhibitory activity, free radical scavenging ability, and antimicrobial effects against pathogenic bacteria and fungi. These findings suggest that pyrazole derivatives could serve as lead compounds in developing new antimicrobial and anti-inflammatory drugs (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Photophysical Properties and Potential Applications
Şenol et al. (2020) explored the absorption and fluorescence properties of new pyrazoline derivatives, revealing their positive solvatochromism behavior. This study provides insight into the potential application of these compounds in developing optical materials and sensors, highlighting the influence of solvent structure and polarity on the photophysical properties of these molecules (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Antitumor Activity of Silver Complexes
Pellei et al. (2023) reported the synthesis of silver(I) complexes using methyl ester derivatives of bis(pyrazol-1-yl)acetic acid, showing significant in vitro antitumor activity, especially against small-cell lung carcinoma (SCLC) cells. These complexes target the thioredoxin reductase (TrxR), inducing cancer cell death through apoptosis. This research opens up new avenues for using pyrazole derivatives in metal-based chemotherapeutic agents (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023).
作用機序
Target of Action
Similar pyrazole derivatives have been shown to be cytotoxic to several human cell lines . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , and, at this time, several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some derivatives have been found to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to diverse biological activities . For example, some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities .
Result of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on human cell lines . For instance, compound 3i, a derivative of pyrazole, proved to be a very potent scavenger with an IC 50 of 6.2 ± 0.6 µM and exhibited an IC 50 of 9.9 ± 1.1 μM against RKO cell .
特性
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6S/c1-18-10-13-22(14-11-18)36(31,32)26-19(2)28-29(21-8-6-5-7-9-21)27(26)35-25(30)17-20-12-15-23(33-3)24(16-20)34-4/h5-16H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJXDFIASYLOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
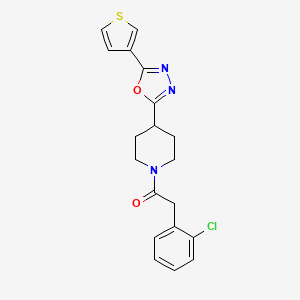
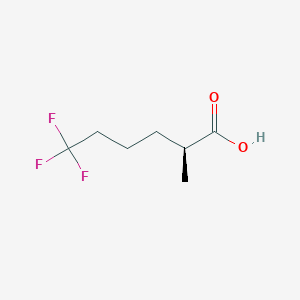
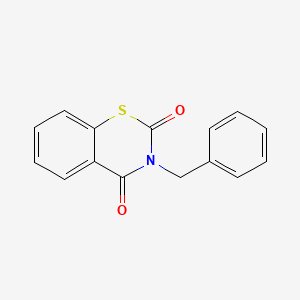

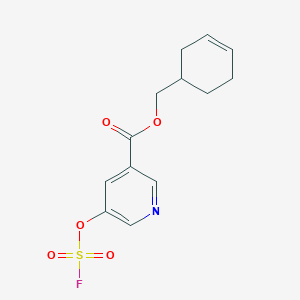
![2-Methyl-1-(3-(2-thienyl)indeno[2,3-D]pyrazolyl)propan-1-one](/img/structure/B2813005.png)
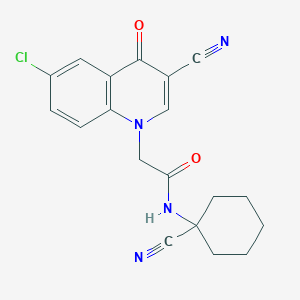
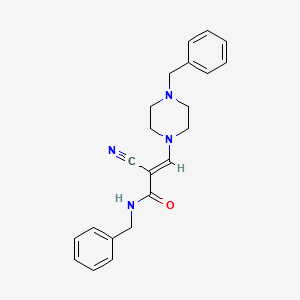
![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)
![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)
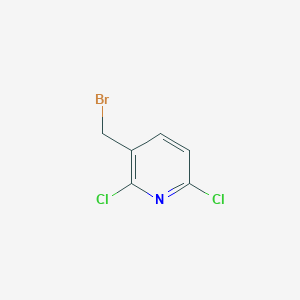
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)
![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)
